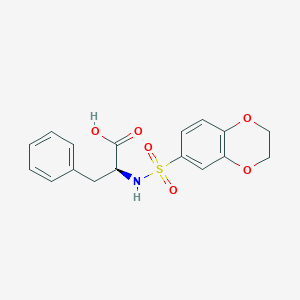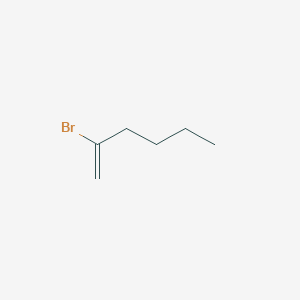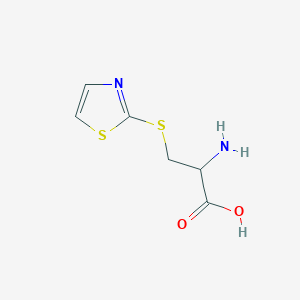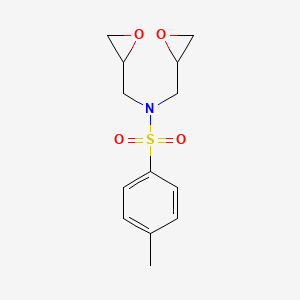![molecular formula C14H13F2N B12087989 1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine, also known by its chemical formula C12H9F2N, is a compound with the following structure:
Structure:C12H9F2N
This compound features a biphenyl core with two fluorine atoms substituted at the 3’ and 4’ positions. The amino group (NH2) is attached to the ethyl chain
Métodos De Preparación
Synthetic Routes
The synthesis of 1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine involves several steps. One common approach is via nucleophilic aromatic substitution (SNAr) reactions. Here are the key steps:
-
Halogenation of Biphenyl:
- Start with 1,1’-biphenyl.
- Introduce fluorine atoms at the desired positions (3’ and 4’) using halogenation (e.g., using N-fluorobenzenesulfonimide or other fluorinating agents).
-
Reductive Amination:
- React the halogenated biphenyl with ethylamine (NH2CH2CH3) under reductive conditions.
- The amino group replaces one of the fluorine atoms, yielding 1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine.
Industrial Production
Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. specific industrial processes may not be widely documented due to proprietary information.
Análisis De Reacciones Químicas
1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine can undergo various reactions:
Oxidation: It may be oxidized to form corresponding imines or amides.
Reduction: Reduction of the amino group can yield secondary amines.
Substitution: Further substitution reactions can modify the biphenyl core.
Common reagents include reducing agents (e.g., NaBH4), oxidizing agents (e.g., KMnO4), and Lewis acids (e.g., AlCl3).
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for designing novel organic materials.
- Investigated for its photophysical properties (fluorescence, phosphorescence).
Biology and Medicine:
- Potential as a ligand for drug discovery (e.g., targeting G protein-coupled receptors).
- Studied for its interactions with biological macromolecules.
Industry:
- Used in the synthesis of functional materials (e.g., liquid crystals, OLEDs).
Mecanismo De Acción
The exact mechanism of action for 1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine depends on its specific application. It likely interacts with cellular receptors, enzymes, or other biomolecules, influencing cellular processes.
Comparación Con Compuestos Similares
- 4,4’-Difluorobiphenyl (C12H8F2): Lacks the amino group.
- N-ethyl-ethanamine (C4H11N): A simpler amine compound .
Propiedades
Fórmula molecular |
C14H13F2N |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
1-[4-(3,4-difluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13F2N/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-9H,17H2,1H3 |
Clave InChI |
XOSQWPLOVJNYFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)

![benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12087944.png)


![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)

![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)




